molecular formula C20H19ClN4O2S B2713044 7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422528-87-8

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No. B2713044
CAS RN: 422528-87-8
M. Wt: 414.91
InChI Key: NTFAEJHQVRBWJL-UHFFFAOYSA-N
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Description

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
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Scientific Research Applications

Anti-Allergic Activities

Allergies are common immune system disorders triggered by environmental allergens. This compound and its derivatives have been investigated for their anti-allergic potential. Specifically:

Histamine Receptor Modulation

Histamine plays a crucial role in allergic reactions. Piperazine derivatives, including this compound, act as H1 receptor antagonists. Their higher affinity for H1 receptors than histamine makes them clinically useful in allergy treatment. Levocetirizine, a related compound, serves as a reference point for designing derivatives with improved efficacy and fewer side effects .

Anti-Inflammatory Properties

Given the association between allergies and inflammation, exploring the anti-inflammatory activities of this compound and its derivatives is worthwhile. Sulfonamide-containing derivatives, in particular, have shown promise in this regard .

Biological Assays and Drug Discovery

Laboratories conducting biological assays and drug discovery studies can investigate the compound’s interactions with specific targets. High-throughput screening and structure-activity relationship studies may reveal additional applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 7-chloro-3-(3-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one with 4-methylpiperazine-1-carboxylic acid followed by reduction of the nitro group to an amino group and subsequent removal of the protecting group.", "Starting Materials": [ "7-chloro-3-(3-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one", "4-methylpiperazine-1-carboxylic acid", "reducing agent", "protecting group" ], "Reaction": [ "Step 1: 7-chloro-3-(3-nitrophenyl)-2-sulfanylidene-1H-quinazolin-4-one is reacted with 4-methylpiperazine-1-carboxylic acid in the presence of a coupling agent such as EDC or DCC to form the corresponding amide.", "Step 2: The nitro group in the amide is reduced to an amino group using a reducing agent such as SnCl2 or Fe/HCl.", "Step 3: The protecting group is removed using an appropriate reagent such as TFA or HCl to yield the final product, '7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one'." ] }

CAS RN

422528-87-8

Product Name

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C20H19ClN4O2S

Molecular Weight

414.91

IUPAC Name

7-chloro-3-[3-(4-methylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C20H19ClN4O2S/c1-23-7-9-24(10-8-23)18(26)13-3-2-4-15(11-13)25-19(27)16-6-5-14(21)12-17(16)22-20(25)28/h2-6,11-12H,7-10H2,1H3,(H,22,28)

InChI Key

NTFAEJHQVRBWJL-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C=C(C=C4)Cl)NC3=S

solubility

not available

Origin of Product

United States

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